molecular formula C13H19ClN2O3S2 B2380957 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448074-03-0

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2380957
CAS No.: 1448074-03-0
M. Wt: 350.88
InChI Key: MCVHTQWPHLKLSF-UHFFFAOYSA-N
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Description

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a combination of a pyrrolidine ring, a piperidine ring, and a chlorothiophene moiety

Preparation Methods

The synthesis of 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a sulfonylation reaction, where a chlorothiophene derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the piperidine and pyrrolidine intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding thiols or sulfonic acids.

Scientific Research Applications

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorothiophene moiety can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can be compared with similar compounds such as:

    1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperazine: This compound has a similar sulfonyl and chlorothiophene moiety but features a piperazine ring instead of a pyrrolidine ring.

    1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-one: This compound lacks the pyrrolidine ring and has a ketone group instead.

    1-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)piperidine: This compound has a similar structure but with the positions of the piperidine and pyrrolidine rings swapped.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVHTQWPHLKLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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